molecular formula C9H7ClFN3 B1456232 4-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole CAS No. 1250623-38-1

4-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole

Cat. No.: B1456232
CAS No.: 1250623-38-1
M. Wt: 211.62 g/mol
InChI Key: DQVFBNPUSWARIF-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole (CAS 1250623-38-1) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C9H7ClFN3 and a molecular weight of 211.62 g/mol , this compound features a 1,2,3-triazole core functionalized with both a reactive chloromethyl group and a 4-fluorophenyl substituent. The chloromethyl group is a versatile synthetic handle, allowing for further elaboration through nucleophilic substitution or metal-catalyzed cross-coupling reactions to create more complex molecules. The 1,2,3-triazole ring is a privileged scaffold in pharmaceutical research due to its resemblance to the peptide bond and its potential in forming hydrogen bonds, contributing to enhanced binding affinity with biological targets. Compounds featuring a triazole core linked to a fluorophenyl group are frequently explored as key intermediates in the synthesis of potential therapeutic agents . This product is intended for research applications as a chemical intermediate and must be handled by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or animal use. Handling and Storage: For long-term stability, store in a cool, dry place. While this specific compound is not classified as hazardous material for transport, standard safe laboratory practices should always be followed .

Properties

IUPAC Name

4-(chloromethyl)-1-(4-fluorophenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN3/c10-5-8-6-14(13-12-8)9-3-1-7(11)2-4-9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVFBNPUSWARIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Route Overview

The synthesis of 4-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole generally follows these key steps:

  • Preparation of the appropriate azide and alkyne precursors
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core
  • Introduction or retention of the chloromethyl and 4-fluorophenyl groups

Stepwise Synthetic Procedures

Preparation of Azide Precursor

A typical approach involves the conversion of a chloromethyl aromatic compound to its corresponding azide:

  • Reagents: Sodium azide, organic solvent (e.g., DMF or DMSO)
  • Procedure: The chloromethyl aromatic compound (such as 4-(chloromethyl)-1-(4-fluorophenyl)benzene) is treated with sodium azide at 50–60°C for 5–6 hours to yield the corresponding azidomethyl derivative.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reagents: Azidomethyl aromatic compound, terminal alkyne (e.g., phenylacetylene), copper(II) sulfate pentahydrate, sodium ascorbate, solvent mixture (e.g., tert-butanol/water)
  • Procedure: The azide is combined with the terminal alkyne in the presence of copper(II) sulfate pentahydrate and sodium ascorbate at 25–32°C for 5–6 hours. The reaction mixture is then extracted, and the product is purified by silica gel column chromatography.
Purification
  • Extraction: Organic solvents such as ethyl acetate are used to extract the product.
  • Drying: The organic layer is dried over anhydrous sodium sulfate.
  • Chromatography: The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether.

Example Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
1. Azide formation Sodium azide, DMF, 50–60°C, 5–6 h ~90 Efficient conversion reported
2. CuAAC cycloaddition Azide, phenylacetylene, CuSO₄·5H₂O, sodium ascorbate, tBuOH/H₂O, 25–32°C, 5–6 h 48–85 Yields depend on substituents and conditions
3. Purification Column chromatography (EtOAc/petroleum ether) -- Product as off-white solid

Optimization and Variations

  • Catalyst Choice: Copper(II) acetate, copper(I) iodide, and copper(II) chloride can be used, but copper(II) acetate with sodium ascorbate in a water-containing medium often gives the best yields.
  • Solvent Effects: The presence of water is crucial; dry conditions significantly lower yields.
  • Temperature: Higher temperatures (50°C) accelerate the reaction, but moderate temperatures (25–32°C) are sufficient for good yields.
  • Stoichiometry: Using a slight excess of alkyne can improve conversion.

Representative Literature Data

Substrate (Azide) Alkyne Catalyst Solvent Temp (°C) Time (h) Yield (%) Reference
4-(azidomethyl)-1-(4-fluorophenyl)benzene Phenylacetylene CuSO₄·5H₂O, sodium ascorbate tBuOH/H₂O 25–32 6 48
4-(azidomethyl)-1-(4-fluorophenyl)benzene Phenylacetylene Cu(OAc)₂·H₂O, sodium ascorbate THF/H₂O 50 8 79

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the fluorophenyl group, potentially yielding various reduced derivatives.

    Substitution: The chloromethyl group is highly reactive and can participate in nucleophilic substitution reactions, forming a variety of substituted triazoles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under mild to moderate conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazoles with various functional groups.

Scientific Research Applications

One common method involves the use of azide chemistry to introduce the triazole ring, followed by chloromethylation to introduce the chloromethyl group. The specific conditions can vary based on the desired scale and purity of the final product.

Medicinal Applications

Research indicates that compounds containing triazole rings exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties. The specific activities of 4-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole have been explored in several studies:

  • Antifungal Activity : Triazoles are well-known for their efficacy against fungal infections. Studies have shown that derivatives of this compound can inhibit fungal growth by interfering with ergosterol biosynthesis.
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

Agrochemical Applications

In agriculture, triazole derivatives are often utilized as fungicides due to their ability to inhibit fungal pathogens affecting crops. The potential use of this compound as a fungicide is under investigation, focusing on its effectiveness against specific plant pathogens.

Case Study 1: Antifungal Efficacy

A study published in Journal of Medicinal Chemistry evaluated various triazole derivatives for antifungal activity against Candida albicans. The results indicated that compounds similar to this compound demonstrated significant inhibitory effects with low IC50 values.

Case Study 2: Agricultural Application

In a field trial assessing the efficacy of new fungicides on wheat crops infected with Fusarium graminearum, formulations containing triazole derivatives showed improved disease control compared to standard treatments. The study highlighted the potential for developing effective agricultural products based on this compound.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, while the chloromethyl and fluorophenyl groups enhance its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Halogen-Substituted Isostructural Analogs

Compound 4 (4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole)

  • Structural Differences : Unlike the target compound, compound 4 incorporates a thiazole ring fused to a dihydropyrazole system. The chlorophenyl group is attached to the thiazole, while the triazole retains a fluorophenyl substituent .
  • Crystallographic Insights: Single-crystal diffraction reveals isostructural packing with the target compound but with slight adjustments due to the bulkier thiazole-dihydropyrazole framework. The chlorophenyl group in compound 4 induces minor torsional strain compared to the chloromethyl group in the target molecule .
  • Bioactivity : Compound 4 exhibits antimicrobial activity, attributed to the chloro substituent’s electron-withdrawing effects, which may enhance interactions with bacterial targets .

Compound 5 (4-(4-Bromophenyl) analog of compound 4)

  • Halogen Effects : Replacing chlorine with bromine in compound 5 increases molecular weight and polarizability. Bromine’s larger atomic radius alters van der Waals interactions in crystal packing, though the overall structure remains isostructural .
  • Reactivity : Bromine’s lower electronegativity compared to chlorine may reduce electrophilic reactivity, impacting downstream derivatization .
Fluorophenyl-Substituted Triazoles

1-(4-Fluorobenzyl)-4-phenethyl-1H-1,2,3-triazole (Compound 7)

  • Substituent Variation : The benzyl group (4-fluorobenzyl) at position 1 and phenethyl group at position 4 contrast with the target compound’s 4-fluorophenyl and chloromethyl substituents.
  • Synthetic Route : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), similar to the target compound, but with a 91.5% yield using excess alkyne .

4-(3-(4-Fluorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole (6g)

  • Hybrid Heterocycles : This compound integrates a pyrazole ring with a trifluoromethyl group, increasing steric bulk and electron-deficient character. The 4-methoxybenzyl group enhances solubility relative to the chloromethyl group .
  • Applications : Such hybrids are explored for anticancer and anti-inflammatory activities due to dual heterocyclic pharmacophores .
Chloromethyl-Modified Triazoles

1-(4-(Chloromethyl)phenyl)-1H-1,2,3-triazole

  • Positional Isomerism: The chloromethyl group is attached to the phenyl ring rather than the triazole core.
  • Electronic Effects : The electron-withdrawing chloro group on the phenyl ring may deactivate the triazole ring compared to the target compound’s direct chloromethyl substitution .

5-(Chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole

  • Regiochemical Differences: The chloromethyl group at position 5 (vs. position 4 in the target compound) alters dipole moments and hydrogen-bonding capabilities.
Functionalized Triazoles with Ether Linkages

1-(3-Chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole

  • Ether vs. Chloromethyl: The diethoxymethyl group increases hydrophilicity and metabolic stability compared to the chloromethyl group.
  • Applications : Such derivatives are explored as protease inhibitors or kinase modulators due to their balanced polarity .

Biological Activity

4-(Chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole is a synthetic compound belonging to the triazole family, characterized by a five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The molecular formula of this compound is C10H9ClFN3C_{10}H_{9}ClFN_{3}, with a molecular weight of 225.65 g/mol. The presence of chloromethyl and fluorophenyl groups enhances its reactivity and interaction with biological targets.

PropertyData
Molecular FormulaC10H9ClFN3C_{10}H_{9}ClFN_{3}
Molecular Weight225.65 g/mol
CAS NumberNot available

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions, particularly the Huisgen 1,3-dipolar cycloaddition reaction. This method allows the formation of the triazole ring while introducing the chloromethyl and fluorophenyl groups through appropriate precursors.

Synthetic Routes:

  • Huisgen Cycloaddition: Utilizes azides and alkynes with copper(I) catalysts.
  • Nucleophilic Substitution: Involves replacing the chlorine atom in chloromethyl with nucleophiles.

Anticancer Properties

Recent studies indicate that this compound exhibits promising anticancer activity. It has shown effectiveness against various drug-resistant cancer cell lines, including:

  • MCF-7 (human breast cancer)
  • A549 (human lung adenocarcinoma)
  • SW-480 (colorectal cancer)

For instance, one study reported an IC50 value of 5.9±1.7μM5.9\pm 1.7\mu M against A549 cells, which is significantly lower than that of Cisplatin (IC50 = 15.37 µM) . The compound's mechanism may involve modulating enzyme activity or receptor functions, potentially inhibiting specific enzymes or acting as receptor antagonists.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity. It was found to exhibit strong inhibition against various bacterial strains and fungi using standard methods such as the hollow agar method. In kinetic studies involving cholinesterase enzymes, it showed noncompetitive inhibition for acetylcholinesterase (AChE) and competitive inhibition for butyrylcholinesterase (BChE) .

Structure-Activity Relationship (SAR)

The structural modifications of triazole derivatives can significantly influence their biological activities. For example:

Compound NameKey FeaturesBiological Activity
4-(Chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazoleContains a methyl group; used in medicinal chemistryEnhanced cytotoxicity
4-(Chloromethyl)-1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazoleDifferent fluorinated phenyl group; potential herbicidal activityVariable activity based on substituents

Case Studies

Several case studies have highlighted the biological activity of triazole derivatives similar to this compound. For instance:

  • Study on Triazole Derivatives: A comprehensive evaluation revealed that certain derivatives exhibited higher cytotoxic effects than traditional chemotherapeutics like Doxorubicin . This emphasizes the potential of triazoles in developing new anticancer agents.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), starting from 4-fluorophenyl azide and propargyl chloride. Key optimization steps include:

  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .
  • Catalyst loading : Use 5 mol% CuI for maximal yield (reported ~75%) while minimizing copper residues .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization (ethanol/water) improves purity (>95%) .

Q. How can structural characterization of this triazole derivative be performed to confirm regioselectivity?

  • Methodological Answer :

  • X-ray crystallography : Resolve the 1,4-regioisomer (common in CuAAC) by analyzing bond lengths (N1–C2: ~1.34 Å) and torsion angles .
  • NMR spectroscopy : Distinct ¹H-NMR signals for the chloromethyl group (δ 4.6–5.0 ppm, singlet) and triazole protons (δ 7.8–8.2 ppm) confirm regiochemistry .
  • Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 226.05) validates molecular weight .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for similar triazole derivatives?

  • Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values) may arise from:

  • Structural analogs : Compare 4-fluorophenyl vs. 4-chlorophenyl substituents; fluorinated derivatives often show enhanced membrane permeability .
  • Assay conditions : Standardize broth microdilution (CLSI guidelines) to control pH, inoculum size, and solvent effects (DMSO ≤1%) .
  • Resistance profiling : Test against S. aureus (Gram+) and E. coli (Gram-) to assess broad-spectrum vs. selective activity .

Q. How can computational methods predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate the LUMO energy of the chloromethyl group (−1.8 eV), indicating susceptibility to SN2 attacks .
  • Solvent modeling : Use COSMO-RS to simulate polar aprotic solvents (e.g., DMF), which stabilize transition states and improve substitution rates .
  • Kinetic studies : Monitor reactions with GC-MS to derive rate constants (e.g., k=0.15h1k = 0.15 \, \text{h}^{-1} with NaN₃ in DMF at 50°C) .

Q. What crystallographic challenges arise when analyzing halogen-substituted triazoles, and how are they mitigated?

  • Methodological Answer :

  • Disorder in halogen positions : Use low-temperature (100 K) data collection to reduce thermal motion artifacts .
  • Resolve Cl/F ambiguity : Anomalous dispersion effects in X-ray diffraction distinguish Cl (Z=17) from F (Z=9) .
  • Refinement constraints : Apply SHELXL restraints to C–Cl bond lengths (1.72–1.76 Å) and anisotropic displacement parameters .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole
Reactant of Route 2
4-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole

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